molecular formula C30H30N2O3 B5039023 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B5039023
M. Wt: 466.6 g/mol
InChI Key: OGGULRBMDLMXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-(3-methoxyphenyl)-3,3-dimethyl-10-(2-phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a diazepine derivative featuring a dibenzo[b,e][1,4]diazepinone core. Its structure includes a 3-methoxyphenyl substituent at position 11 and a 2-phenylacetyl group at position 10, with additional dimethyl groups at position 2. The molecular formula is C₃₀H₃₁N₂O₃, and its molecular weight is 467.58 g/mol (calculated). The diazepine scaffold is known for diverse bioactivities, including antimicrobial and anticancer properties, which are modulated by substituents on the core structure . The 3-methoxy group and phenylacetyl moiety may enhance lipophilicity and influence receptor binding compared to simpler analogs.

Properties

IUPAC Name

6-(3-methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3/c1-30(2)18-24-28(26(33)19-30)29(21-12-9-13-22(17-21)35-3)32(25-15-8-7-14-23(25)31-24)27(34)16-20-10-5-4-6-11-20/h4-15,17,29,31H,16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGULRBMDLMXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to anxiolytic effects, reducing anxiety and promoting relaxation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs are derived from modifications to the diazepine core or substituents. Key examples include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Differences Biological Activity Reference
Target Compound 3-methoxyphenyl (11), 2-phenylacetyl (10), 3,3-dimethyl 467.58 Reference compound Not explicitly reported N/A
3,3-Dimethyl-10-acetyl-11-(p-chlorobenzoyl)-dibenzo[b,e][1,4]diazepin-1-one (Compound 6c) p-chlorobenzoyl (11), acetyl (10) ~430.88 (estimated) -Cl substituent (electron-withdrawing), acetyl group Structural confirmation via X-ray diffraction; bioactivity not specified
10-Acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one (Positional isomer) 2-methoxyphenyl (11), acetyl (10) 390.48 Methoxy group at ortho vs. para position Potential polarity differences due to H-bonding
5-Phenyl-1H-2,3-dihydro-naphthofuro[3,2-e]-1,4-diazepin-2-one (Compound 12a) Naphthofuro group, phenyl substituent ~350–400 (estimated) Fused naphthofuro ring system Antimicrobial activity (e.g., against S. aureus)

Key Observations:

  • Electronic and Steric Effects: The 3-methoxyphenyl group in the target compound may exhibit weaker intramolecular hydrogen bonding compared to 2-methoxyphenyl analogs, affecting solubility and membrane permeability .
  • Biological Activity: Antimicrobial activity in naphthofuro-diazepinones (e.g., Compound 12a) suggests the dibenzo[b,e]diazepinone core may have inherent bioactivity, though substituents modulate specificity . The absence of electron-withdrawing groups (e.g., -Cl in Compound 6c) in the target compound may reduce electrophilic reactivity, impacting cytotoxicity .

Physicochemical Properties

  • Hydrogen Bonding: The 3-methoxy group participates in weaker intramolecular hydrogen bonding compared to 5-hydroxy-flavones, as seen in retention behavior studies . This may result in higher polarity and shorter chromatographic retention times compared to analogs with stronger H-bonding groups.

Biological Activity

The compound 11-(3-Methoxyphenyl)-3,3-dimethyl-10-(2-phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 312621-83-3) is a complex organic molecule belonging to the dibenzo diazepine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

Basic Information

PropertyValue
Molecular FormulaC30H30N2O3
Molecular Weight466.57 g/mol
CAS Number312621-83-3

Structural Characteristics

The structural complexity of this compound includes multiple functional groups that may influence its biological activity. The presence of methoxy and phenylacetyl groups suggests potential interactions with various biological targets.

Pharmacological Profile

Research indicates that compounds similar to dibenzo diazepines exhibit a range of pharmacological effects including:

  • Anxiolytic Activity : Many dibenzo diazepines are known for their anxiolytic properties, which may be relevant for treating anxiety disorders.
  • Antidepressant Effects : Some studies suggest that these compounds can influence neurotransmitter systems associated with mood regulation.
  • Neuroprotective Properties : There is emerging evidence that certain derivatives may offer protection against neurodegenerative processes.

The exact mechanism of action for This compound is not fully elucidated. However, it is hypothesized to interact with:

  • GABA Receptors : Similar compounds often modulate GABAergic transmission, leading to sedative and anxiolytic effects.
  • Dopaminergic Systems : The potential for influencing dopamine pathways could explain effects on mood and cognition.

Study 1: Anxiolytic Effects

In a study examining the anxiolytic properties of related compounds in animal models, it was found that administration led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent relationship suggesting that higher doses correlate with increased anxiolytic effects.

Study 2: Neuroprotective Activity

Another research effort focused on the neuroprotective potential of dibenzo diazepines in models of oxidative stress. The study demonstrated that these compounds could reduce neuronal cell death and improve survival rates in vitro when exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 11-(3-methoxyphenyl)-3,3-dimethyl-10-(2-phenylacetyl)-dibenzo[b,e][1,4]diazepin-1-one with high purity and yield?

  • Answer : Synthesis requires multi-step organic reactions with precise control of reaction conditions (temperature, solvent polarity, catalyst selection). For example, substituent introduction (e.g., methoxy groups) may involve nucleophilic substitution or Friedel-Crafts acylation. Optimization via Design of Experiments (DOE) can systematically vary parameters like stoichiometry and reaction time to maximize yield . Post-synthesis purification (e.g., column chromatography, recrystallization) is critical to isolate the target compound from byproducts.

Q. How can researchers characterize the molecular structure and confirm the integrity of this compound?

  • Answer : Structural validation requires a combination of techniques:

  • X-ray crystallography to resolve the dibenzo[b,e][1,4]diazepinone core and substituent geometry .
  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm proton environments and stereochemistry.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
    Cross-referencing data with computational models (e.g., DFT calculations) enhances reliability .

Q. What in vitro assays are recommended to screen this compound for pharmacological activity?

  • Answer : Prioritize assays aligned with benzodiazepine derivatives:

  • GABA_A receptor binding assays (radioligand displacement) to assess CNS activity.
  • Kinase inhibition profiling to identify off-target effects.
  • Cytotoxicity screening (e.g., MTT assay) in cell lines to evaluate therapeutic windows.
    Use positive controls (e.g., diazepam) and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound’s substituents?

  • Answer :

  • Molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., GABA_A receptors) and identify critical binding motifs.
  • QSAR modeling to correlate substituent properties (e.g., lipophilicity of the methoxy group) with biological activity.
  • MD simulations to assess conformational stability in physiological environments. Validate predictions with mutagenesis studies or crystallographic data .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., divergent receptor affinities)?

  • Answer :

  • Meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell line variability).
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR instead of radioligand binding).
  • Synthesize structural analogs to isolate the impact of specific substituents. Cross-disciplinary collaboration with bioinformaticians can help contextualize discrepancies .

Q. How can AI-driven tools enhance the optimization of reaction pathways for this compound?

  • Answer :

  • Machine learning (e.g., Bayesian optimization) to predict optimal reaction conditions (solvent, catalyst) based on historical data.
  • Real-time analytics (e.g., inline IR spectroscopy) coupled with AI for adaptive feedback during synthesis.
  • Generative models to propose novel derivatives with improved pharmacokinetic profiles. Integrate these tools with traditional DOE frameworks for hybrid efficiency .

Q. What theoretical frameworks guide the investigation of this compound’s potential off-target effects?

  • Answer :

  • Polypharmacology theory : Analyze structural similarity to known ligands using cheminformatics platforms (e.g., SwissTargetPrediction).
  • Systems biology models to map putative interactions across metabolic pathways.
  • Network pharmacology to identify secondary targets (e.g., serotonin receptors) via protein-protein interaction networks. Anchor findings in established CNS drug databases (e.g., ChEMBL) .

Methodological Challenges & Solutions

Q. How can researchers address reproducibility issues in synthesizing this compound?

  • Answer :

  • Detailed reaction logs : Document exact conditions (e.g., inert atmosphere, moisture sensitivity).
  • Collaborative validation : Share protocols with independent labs to identify overlooked variables.
  • Open-access databases : Contribute to platforms like PubChem to standardize procedural transparency .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Answer :

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to track decomposition products.
  • Accelerated stability testing (high temperature/humidity) to simulate long-term storage.
  • Plasma protein binding assays (equilibrium dialysis) to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.